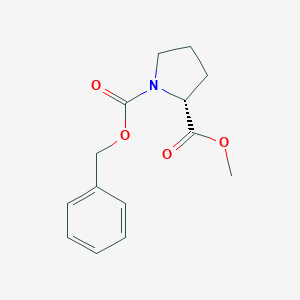![molecular formula C10H11N5O2 B068777 2-氨基-2-[4-(四唑-1-基)苯基]丙酸 CAS No. 169209-66-9](/img/structure/B68777.png)
2-氨基-2-[4-(四唑-1-基)苯基]丙酸
描述
2-Amino-2-[4-(tetrazol-1-yl)phenyl]propanoic acid is a compound that features a tetrazole ring attached to a phenyl group, which is further connected to an amino acid structure
科学研究应用
2-Amino-2-[4-(tetrazol-1-yl)phenyl]propanoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug design.
Industry: It can be used in the development of new materials with specific properties, such as polymers or catalysts.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-[4-(tetrazol-1-yl)phenyl]propanoic acid typically involves the formation of the tetrazole ring followed by its attachment to the phenyl group and subsequent incorporation into the amino acid structure. One common method involves the reaction of primary amines with orthoesters and azides in an acetic acid medium . This heterocyclization reaction forms the tetrazole ring, which can then be further functionalized and attached to the phenyl group.
Industrial Production Methods
Industrial production of 2-Amino-2-[4-(tetrazol-1-yl)phenyl]propanoic acid may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
2-Amino-2-[4-(tetrazol-1-yl)phenyl]propanoic acid can undergo various chemical reactions, including:
Oxidation: The tetrazole ring can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can modify the tetrazole ring or the phenyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like toluene or acetic acid, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the tetrazole ring can yield different oxidized forms, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
作用机制
The mechanism of action of 2-Amino-2-[4-(tetrazol-1-yl)phenyl]propanoic acid involves its interaction with molecular targets through the tetrazole ring and the amino acid moiety. The tetrazole ring can form hydrogen bonds and coordinate with metal ions, while the amino acid structure allows for interactions with enzymes and receptors. These interactions can modulate biological pathways and lead to specific effects, depending on the target and context.
相似化合物的比较
Similar Compounds
2-Amino-2-[4-(tetrazol-1-yl)phenyl]acetic acid: Similar structure but with an acetic acid moiety instead of propanoic acid.
2-Amino-2-[4-(tetrazol-1-yl)phenyl]butanoic acid: Similar structure but with a butanoic acid moiety instead of propanoic acid.
2-Amino-2-[4-(tetrazol-1-yl)phenyl]methanoic acid: Similar structure but with a methanoic acid moiety instead of propanoic acid.
Uniqueness
2-Amino-2-[4-(tetrazol-1-yl)phenyl]propanoic acid is unique due to its specific combination of the tetrazole ring and the propanoic acid moiety, which provides distinct chemical properties and potential applications. The propanoic acid moiety offers different steric and electronic effects compared to other similar compounds, influencing its reactivity and interactions with molecular targets.
属性
IUPAC Name |
2-amino-2-[4-(tetrazol-1-yl)phenyl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N5O2/c1-10(11,9(16)17)7-2-4-8(5-3-7)15-6-12-13-14-15/h2-6H,11H2,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUQSGMIEFYCTSW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)N2C=NN=N2)(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60415530 | |
| Record name | MTPG | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60415530 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
169209-66-9 | |
| Record name | MTPG | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60415530 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[4-(Trifluoromethyl)benzoyl]piperazine](/img/structure/B68698.png)












